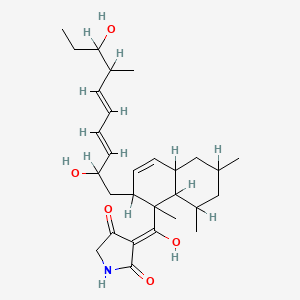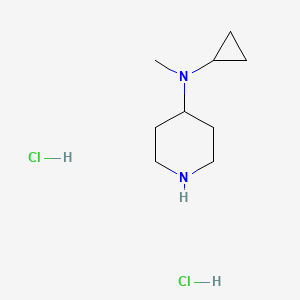
Carbovir Triphosphate Triethylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbovir Triphosphate Triethylamine Salt (also known as Abacavir - In House Impurity) is an active metabolite of Abacavir . It is used to study the molecular mechanism of inhibition and drug resistance for HIV-1 reverse transcriptase . The molecular formula of this compound is C11H16N5O11P3•XC6H15N .
Physical And Chemical Properties Analysis
Carbovir Triphosphate Triethylamine Salt is described as an off-white sticky solid . It has a molecular weight of 487.19 . It is slightly soluble in methanol and water .
Aplicaciones Científicas De Investigación
Antiretroviral Therapy
Carbovir Triphosphate Triethylamine Salt has been used in the development of long-acting slow effective release antiretroviral therapy (LASER ART). This therapy could improve human immunodeficiency virus (HIV) prevention and treatment and speed up viral eradication efforts . The advantages of LASER ART over other antiretroviral regimens are defined by high antiretroviral drug penetrance into cell and tissue viral reservoirs and infrequent dosing requirements .
HIV-1 Reverse Transcriptase Inhibition
The 5’-triphosphate of Carbovir has been synthesized and examined for its ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase . It has shown to be a highly selective inhibitor of reverse transcriptases with little, if any, effect on the cellular enzymes .
Inhibition of Other Retroviral Reverse Transcriptases
Apart from HIV-1, Carbovir Triphosphate has also been studied for its inhibitory effects on other retroviral reverse transcriptases .
Inhibition of Human DNA Polymerases
Carbovir Triphosphate has been examined for its ability to inhibit human DNA polymerases alpha, beta, gamma, and DNA primase . However, it has shown to have little, if any, effect on these cellular enzymes .
ProTide Technology
Carbovir Triphosphate has been used in ProTide technology to improve drug potency . This technology focuses on masking parent drug monophosphates with cleavable hydrophobic lipids, creating ProTides .
Development of Long-Acting Antiretroviral Drugs
Carbovir Triphosphate has been used in the development of long-acting antiretroviral drugs . These drugs have shown to extend their apparent half-lives and reduce systemic drug toxicities .
Mecanismo De Acción
Target of Action
Carbovir Triphosphate Triethylamine Salt primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting the viral RNA into DNA, a process essential for the virus to integrate into the host genome and propagate .
Mode of Action
Carbovir Triphosphate Triethylamine Salt interacts with its target by binding to the catalytic site of the HIV-1 reverse transcriptase . This interaction interferes with the enzyme’s ability to accurately replicate the viral genome . Specifically, it acts as a competitive inhibitor , mimicking the natural substrate of the enzyme, deoxyguanosine-5’-triphosphate (dGTP), and thus preventing its incorporation into the growing DNA chain .
Biochemical Pathways
The primary biochemical pathway affected by Carbovir Triphosphate Triethylamine Salt is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host genome and replicate . This leads to a decrease in the production of new virus particles.
Pharmacokinetics
Abacavir is metabolized intracellularly into Carbovir Triphosphate . The pharmacokinetics of the parent drug and its active metabolite would be expected to influence the bioavailability of Carbovir Triphosphate Triethylamine Salt.
Result of Action
The primary result of the action of Carbovir Triphosphate Triethylamine Salt is the inhibition of HIV-1 replication . By preventing the accurate replication of the viral genome, the compound effectively reduces the production of new virus particles, thereby limiting the spread of the virus within the host .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbovir Triphosphate Triethylamine Salt involves the conversion of Carbovir to its triphosphate form followed by the addition of triethylamine to form the salt.", "Starting Materials": [ "Carbovir", "Adenosine triphosphate (ATP)", "Triethylamine", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Carbovir is converted to its monophosphate form using ATP and NaOH as a catalyst.", "Step 2: The monophosphate form is then converted to its diphosphate form using ATP and HCl as a catalyst.", "Step 3: The diphosphate form is then converted to its triphosphate form using ATP and NaOH as a catalyst.", "Step 4: Triethylamine is added to the triphosphate form to form the salt.", "Step 5: The salt is purified using a combination of MeOH and H2O." ] } | |
Número CAS |
1391048-07-9 |
Fórmula molecular |
C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N |
Peso molecular |
487.19 |
Sinónimos |
rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



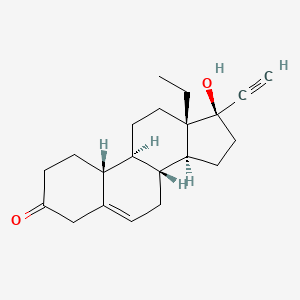
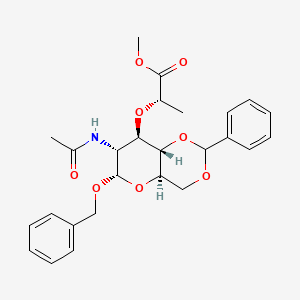
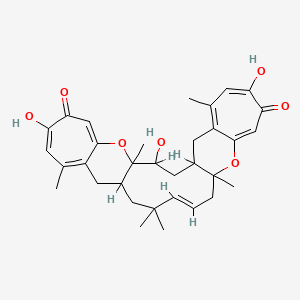
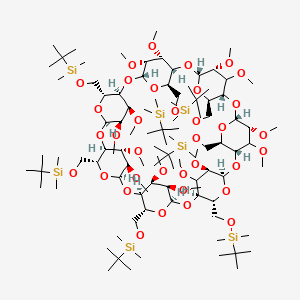
![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
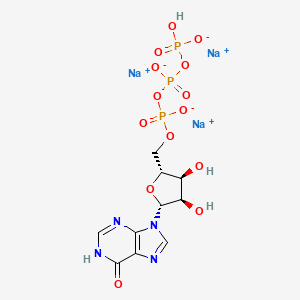
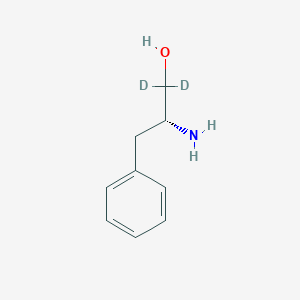
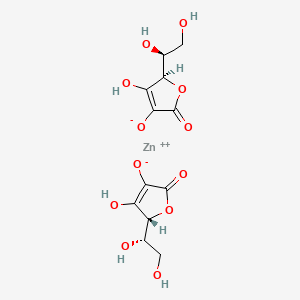
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)
